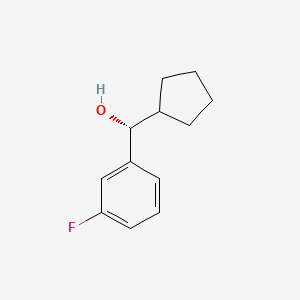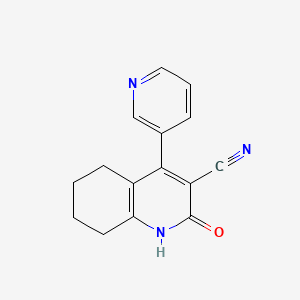
3-(4-Benzylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Benzylpiperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C25H30N4O3 and its molecular weight is 434.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Properties
A significant body of research has been dedicated to investigating the anticonvulsant properties of derivatives of pyrrolidine-2,5-dione. For instance, Rybka et al. (2017) synthesized a library of new 1,3-substituted pyrrolidine-2,5-dione compounds, including the mentioned chemical structure, and evaluated their anticonvulsant activity. Their study found that certain compounds exhibited promising efficacy in acute models of seizures in mice, indicating potential applications in developing new antiepileptic drugs. The most promising compound showed better protection index than traditional antiepileptic drugs, suggesting a mechanism of action related to blocking neuronal voltage-sensitive sodium and L-type calcium channels (Rybka et al., 2017).
Serotonin Receptor Affinity and Serotonin Reuptake Inhibition
Another area of research explores the serotonin receptor affinity and serotonin reuptake inhibition of novel derivatives of pyrrolidine-2,5-dione. Wróbel et al. (2020) synthesized and evaluated a series of novel derivatives for their affinity towards 5-HT1A/D2 receptors and serotonin reuptake inhibition. Their findings highlight the high affinity of these compounds for the 5-HT1A receptor, with specific derivatives showing promising mixed receptor profiles, suggesting potential applications in treating disorders related to serotonin system dysfunctions (Wróbel et al., 2020).
Antitumor and Antioxidant Activities
The antitumor and antioxidant activities of pyrrolidine-2,5-dione derivatives have also been investigated. Jurd (1996) researched the antitumor activities of benzopyranylamine compounds derived from pyrrolidine, morpholine, and piperidine, revealing their effectiveness against human breast, CNS, and colon cancer cell lines. This study provides a foundation for the potential use of these compounds in developing new anti-cancer therapies (Jurd, 1996).
Antifungal and Antibacterial Agents
Research by Tandon et al. (2010) on nitrogen and sulfur-containing hetero-1,4-naphthoquinones, including derivatives of the compound , showed potent antifungal and antibacterial activities. Their study suggests these compounds as promising candidates for developing new antimicrobial agents, with some derivatives showing better activity than clinical drugs against specific fungal and bacterial strains (Tandon et al., 2010).
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(4-morpholin-4-ylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c30-24-18-23(28-12-10-26(11-13-28)19-20-4-2-1-3-5-20)25(31)29(24)22-8-6-21(7-9-22)27-14-16-32-17-15-27/h1-9,23H,10-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGRRQITIPURGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(E)-1H-indol-3-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2710389.png)
![N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2710390.png)
![3-(2,5-dimethylbenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2710391.png)
![(3E)-3-{[(2,4-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2710394.png)

![3-[4-(2-Methoxyethoxy)phenyl]azetidine;hydrochloride](/img/structure/B2710396.png)
![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2710397.png)
![2-benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2710400.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2710404.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide](/img/structure/B2710407.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2710411.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2710412.png)
